4,4'-Dimethyloctafluorobiphenyl

Übersicht

Beschreibung

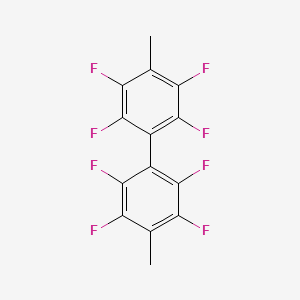

4,4’-Dimethyloctafluorobiphenyl is a chemical compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond. The molecular formula of this compound is C14H6F8, and it has a molecular weight of 326.18 g/mol. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dimethyloctafluorobiphenyl typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of 4,4’-dimethylbiphenyl using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition .

Industrial Production Methods

Industrial production of 4,4’-Dimethyloctafluorobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors designed to handle highly reactive fluorinating agents. Safety measures are crucial due to the hazardous nature of fluorine gas. The product is purified through distillation or recrystallization to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Dimethyloctafluorobiphenyl undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form partially fluorinated biphenyls.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include various substituted biphenyl derivatives.

Oxidation Reactions: Products include carboxylic acids and ketones.

Reduction Reactions: Products include partially fluorinated biphenyls.

Wissenschaftliche Forschungsanwendungen

4,4’-Dimethyloctafluorobiphenyl has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: Employed in studies involving fluorinated analogs of biological molecules to understand their interactions and functions.

Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.

Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance

Wirkmechanismus

The mechanism of action of 4,4’-Dimethyloctafluorobiphenyl involves its interaction with various molecular targets and pathways. The high degree of fluorination affects the compound’s electronic properties, making it a strong electron-withdrawing group. This property influences its reactivity and interactions with other molecules. In biological systems, fluorinated compounds often exhibit altered metabolic pathways and enhanced binding affinity to target proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Octafluorobiphenyl: Similar structure but lacks the methyl groups.

4,4’-Dimethylbiphenyl: Similar structure but lacks the fluorine atoms.

Hexafluorobiphenyl: Contains six fluorine atoms instead of eight

Uniqueness

4,4’-Dimethyloctafluorobiphenyl is unique due to its combination of methyl and fluorine substituents. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic characteristics, making it valuable in various research and industrial applications .

Biologische Aktivität

4,4'-Dimethyloctafluorobiphenyl (C12H6F8) is a fluorinated biphenyl compound that has garnered attention for its potential biological activities and environmental implications. This article reviews the biological activity of this compound, including its effects on various biological systems and its environmental toxicity.

Chemical Structure

This compound is characterized by its biphenyl structure with eight fluorine atoms substituted at various positions, making it a perfluorinated compound. The presence of fluorine atoms significantly alters its chemical properties compared to non-fluorinated biphenyls.

1. Toxicological Studies

Research indicates that perfluorinated compounds (PFCs), including this compound, can exhibit toxic effects in various organisms. Studies have shown that these compounds can disrupt endocrine function and may be associated with developmental and reproductive toxicity.

- Case Study : A study published in the Journal of Hazardous Materials evaluated the toxicological effects of PFCs on aquatic organisms. Results indicated significant bioaccumulation and toxic effects on fish species, suggesting that exposure to such compounds could lead to adverse ecological impacts .

2. Endocrine Disruption

PFCs are known for their potential to act as endocrine disruptors. Research has demonstrated that exposure to these compounds can interfere with hormone signaling pathways.

- Research Findings : A study highlighted in Environmental Health Perspectives found that exposure to certain PFCs led to altered thyroid hormone levels in laboratory animals, raising concerns about their impact on human health and wildlife .

3. Immunotoxicity

Recent investigations have also focused on the immunotoxic effects of fluorinated compounds. PFCs have been linked to altered immune responses in both animal models and human populations.

- Case Study : A comprehensive review in Toxicological Sciences discussed how exposure to PFCs could impair immune function, potentially increasing susceptibility to infections and diseases .

Environmental Impact

The persistence of this compound in the environment raises concerns regarding its long-term ecological effects. These compounds are resistant to degradation, leading to accumulation in soil and water systems.

Table 1: Summary of Biological Activity Studies

| Study Type | Organism/Model | Key Findings |

|---|---|---|

| Toxicological | Aquatic organisms | Bioaccumulation and toxic effects observed |

| Endocrine Disruption | Laboratory animals | Altered thyroid hormone levels |

| Immunotoxicity | Animal models | Impaired immune function reported |

Eigenschaften

IUPAC Name |

1,2,4,5-tetrafluoro-3-methyl-6-(2,3,5,6-tetrafluoro-4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F8/c1-3-7(15)11(19)5(12(20)8(3)16)6-13(21)9(17)4(2)10(18)14(6)22/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAVLXWSVGAOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)C)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294530 | |

| Record name | 4,4'-Dimethyloctafluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26475-18-3 | |

| Record name | 26475-18-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dimethyloctafluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.